molecular formula C11H8Cl2N4O B12957649 1,3-Bis(4-chloropyridin-2-yl)urea

1,3-Bis(4-chloropyridin-2-yl)urea

Cat. No.: B12957649
M. Wt: 283.11 g/mol
InChI Key: RSWOLTODFOYQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-chloropyridin-2-yl)urea is a chemical compound with the molecular formula C11H8Cl2N4O and a molecular weight of 283.11 g/mol It is characterized by the presence of two 4-chloropyridin-2-yl groups attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-chloropyridin-2-yl)urea typically involves the reaction of 4-chloropyridine-2-amine with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like triethylamine. The reaction proceeds through the formation of an isocyanate intermediate, which subsequently reacts with another molecule of 4-chloropyridine-2-amine to form the desired urea compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of safer phosgene substitutes and greener solvents is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-chloropyridin-2-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various urea derivatives, while oxidation or reduction can lead to different pyridine-based compounds .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-chloropyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-chloropyridin-2-yl)urea is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with biological targets. The chlorine atoms can participate in halogen bonding, which can enhance binding affinity and specificity in biological systems .

Properties

Molecular Formula

C11H8Cl2N4O

Molecular Weight

283.11 g/mol

IUPAC Name

1,3-bis(4-chloropyridin-2-yl)urea

InChI

InChI=1S/C11H8Cl2N4O/c12-7-1-3-14-9(5-7)16-11(18)17-10-6-8(13)2-4-15-10/h1-6H,(H2,14,15,16,17,18)

InChI Key

RSWOLTODFOYQHK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)NC(=O)NC2=NC=CC(=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.